Cas no 1696992-13-8 (2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine structure
1696992-13-8 structure
商品名:2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
CAS番号:1696992-13-8
MF:C13H23N3
メガワット:221.341822862625
CID:5996959
PubChem ID:136841058

2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質

名前と識別子

    • 2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
    • 2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
    • 1696992-13-8
    • EN300-1118317
    • インチ: 1S/C13H23N3/c1-9-6-10(2)16-12(14-9)7-11(15-16)8-13(3,4)5/h7,9-10,14H,6,8H2,1-5H3
    • InChIKey: FCSJWNQQHGOIIP-UHFFFAOYSA-N
    • ほほえんだ: N12C(=CC(CC(C)(C)C)=N1)NC(C)CC2C

計算された属性

  • せいみつぶんしりょう: 221.189197746g/mol
  • どういたいしつりょう: 221.189197746g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1118317-2.5g
2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1696992-13-8 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1118317-0.05g
2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1696992-13-8 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1118317-5g
2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1696992-13-8 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1118317-0.1g
2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1696992-13-8 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1118317-1g
2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1696992-13-8 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1118317-0.25g
2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1696992-13-8 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1118317-5.0g
2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1696992-13-8
5g
$3977.0 2023-06-09
Enamine
EN300-1118317-10.0g
2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1696992-13-8
10g
$5897.0 2023-06-09
Enamine
EN300-1118317-0.5g
2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1696992-13-8 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1118317-1.0g
2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1696992-13-8
1g
$1371.0 2023-06-09

2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献

2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidineに関する追加情報

Introduction to 2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine (CAS No. 1696992-13-8)

The compound 2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine, identified by its CAS number 1696992-13-8, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to the pyrazoloapyrimidine class, a scaffold known for its broad spectrum of biological activities. The structural features of this compound, including its bulky side chains and multiple methyl substitutions, contribute to its unique pharmacophoric properties, making it a promising candidate for further exploration in drug discovery.

Recent studies have highlighted the potential of pyrazoloapyrimidines as scaffolds for developing novel therapeutic agents. The 2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine molecule has garnered attention due to its ability to modulate various biological pathways. Specifically, research indicates that this compound may exhibit inhibitory effects on kinases and other enzymes involved in cancer progression. The presence of multiple methyl groups enhances its binding affinity to target proteins, suggesting a high degree of specificity.

In the realm of oncology research, the pyrazolo1,5-apyrimidine core has been extensively studied for its anti-proliferative properties. The CAS No. 1696992-13-8 compound is no exception and has shown promise in preclinical models as a potential inhibitor of tumor growth. Its mechanism of action appears to involve disruption of signaling pathways critical for cell survival and proliferation. This makes it an attractive candidate for further development into a therapeutic agent.

Furthermore, the structural rigidity provided by the dimethylpropyl side chain and the dimethyl groups at the 5 and 7 positions contributes to the compound's stability and bioavailability. These features are crucial for ensuring that the molecule remains effective upon administration and can reach its target sites within the body. The stability also facilitates easier formulation into pharmaceutical products.

The synthesis of 2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to optimize yield and purity. These techniques include transition metal-catalyzed coupling reactions and palladium-mediated cross-coupling processes. The synthesis pathway has been refined to ensure scalability for potential industrial production.

One of the most compelling aspects of this compound is its potential for further derivatization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its biological activity. This flexibility makes it an invaluable tool for medicinal chemists seeking to develop novel analogs with enhanced potency or selectivity. The CAS No. 1696992-13-8 compound serves as a foundation for exploring new chemical space in drug discovery.

Evaluation of the compound's pharmacokinetic properties is essential before moving into clinical trials. Studies have begun to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Preliminary data suggest that 2-(2,2-dimethylpropyl)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine exhibits favorable pharmacokinetic profiles in animal models. These findings are encouraging and support further investigation into its therapeutic potential.

The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques have been used to predict binding interactions with target proteins and to identify potential off-target effects. These simulations provide valuable insights into how the molecule interacts with biological systems at a molecular level. Such information is critical for optimizing drug design and minimizing side effects.

As research progresses,the applications of pyrazolo1,5-apyrimidine derivatives are expected to expand beyond oncology。Emerging evidence suggests that these compounds may also have applications in treating inflammatory diseases、neurodegenerative disorders、and infectious diseases。The unique structural features of CAS No。1696992-13-8 make it a versatile scaffold that can be adapted for multiple therapeutic areas。

The development pipeline for this compound is currently under active investigation by several research teams。Collaborative efforts between academic institutions、pharmaceutical companies、and biotech firms are accelerating progress toward clinical trials。These partnerships bring together expertise from various disciplines,including organic chemistry、medicinal chemistry、pharmacology、and bioinformatics。

In conclusion,CAS No。1696992-13-8 represents a significant advancement in medicinal chemistry with promising applications in drug discovery。Its unique structural features、biological activity、and synthetic accessibility make it an attractive candidate for further exploration。As research continues,we can expect to see more insights into its therapeutic potential and new opportunities for developing novel treatments。

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